7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-2-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-6-2-1-5-3-7(10(14)15)9(13)12-8(5)4-6/h1-4H,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDLAHPTTPKYQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101213322 | |
| Record name | 7-Fluoro-1,2-dihydro-2-oxo-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101213322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938283-44-4 | |
| Record name | 7-Fluoro-1,2-dihydro-2-oxo-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938283-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoro-1,2-dihydro-2-oxo-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101213322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid typically involves the cyclization of enaminones in the presence of a base. Common bases used include potassium carbonate, sodium hydride, and organic amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) . The reaction is usually carried out in solvents like dimethylformamide (DMF) or ethyl acetate under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same cyclization reactions but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Research indicates that 7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid exhibits notable antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of Gram-positive bacteria effectively. The mechanism involves interference with bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication, leading to bacterial cell death .
Anti-inflammatory Properties:
This compound also demonstrates anti-inflammatory activities by modulating inflammatory pathways, making it potentially beneficial for treating conditions characterized by excessive inflammation.
Acetylcholinesterase Inhibition:
Studies have explored its potential as an acetylcholinesterase inhibitor, which is particularly relevant for Alzheimer's disease treatment. Inhibiting this enzyme can increase acetylcholine levels in the brain, potentially improving cognitive function.
Drug Development
This compound is being investigated for its potential use in drug development. Its unique structure allows for the design of new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders .
Case Study 1: Anticancer Activity
A study focused on synthesizing derivatives of this compound demonstrated significant anticancer activity against the MCF-7 breast cancer cell line. The synthesized compounds were tested using the MTT assay, revealing that several derivatives exhibited stronger anticancer effects compared to the reference compound Doxorubicin .
Case Study 2: Synthesis and Characterization
The synthesis of various derivatives involved hydrolysis reactions followed by cyclization processes, yielding compounds that were characterized using spectroscopic techniques such as IR and NMR. The results indicated that these derivatives maintained the core quinoline structure while enhancing biological activity through structural modifications .
Comparative Analysis with Related Compounds
The following table summarizes key structural features and biological activities of compounds related to this compound:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 7-Fluoro-2-oxoquinoline | Contains fluorine; similar core | Enhanced reactivity compared to non-fluorinated analogs |
| 6-Chloro-2-oxoquinoline | Chlorine instead of fluorine | Different biological activity profile |
| 4-Aminoquinoline | Amino group at position 4 | Enhanced solubility; different interaction profile |
| 5-Fluoroquinolinone | Carbonyl at position 5 | Potentially different enzyme inhibition characteristics |
This comparison illustrates how variations in substituent groups can significantly affect biological activity and chemical reactivity.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. In the case of its derivatives used as antibiotics, the compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Acidity
Notes:
Table 2: Pharmacological Profiles of Selected Analogues
| Compound | Biological Activity | IC50/Ki (nM) | Selectivity/Notes |
|---|---|---|---|
| This compound | Limited direct data | N/A | Structural similarity suggests potential for antibacterial/anticancer activity |
| 1-(Aryl)-2-oxo-1,2-dihydroquinoline-3-carboxylates | Anticancer (MCF-7 cells) | 8a–c: 12–18 µM | Superior to doxorubicin in apoptosis induction |
| 7-Methoxy-8-pentyloxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid amides | CB2 inverse agonism | IC50: 1–1000 nM | >1000-fold selectivity for CB2 over CB1 receptors |
| 4-Benzylamino-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Analgesic | ED50: 25 mg/kg | Carboxy group critical for activity; removal reduces efficacy by 3× |
Key Findings :
- Anticancer Activity: Fluorinated quinolones may leverage the fluorine atom’s electronegativity to enhance DNA gyrase inhibition, akin to ciprofloxacin derivatives . However, 3-carboxylic acid derivatives with pyrazolidinone moieties (e.g., 8a–c) show direct cytotoxicity against MCF-7 cells .
- Receptor Binding : The 7-methoxy-8-alkoxy analogues exhibit potent CB2 inverse agonism, suggesting that substituent bulk and polarity dictate receptor affinity. Fluorine’s smaller size may allow tighter binding in sterically restricted targets .
- Analgesic Properties: The carboxylic acid group in 4-benzylamino derivatives is essential for activity; its removal (e.g., via decarboxylation) drastically reduces potency .
Biological Activity
7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone family, characterized by its unique chemical structure that includes a fluorine atom at the 7th position and a carboxylic acid group at the 3rd position. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₀H₆FNO₃
- Molecular Weight : 207.16 g/mol
- CAS Number : 938283-44-4
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. It serves as a precursor in the synthesis of fluoroquinolone antibiotics, which are widely used to treat various bacterial infections. Studies have shown that derivatives of this compound exhibit significant antibacterial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Research has demonstrated that compounds related to this compound exhibit promising anticancer effects. In vitro studies using the MCF-7 breast cancer cell line showed that certain derivatives possess strong cytotoxicity, comparable to established chemotherapeutic agents like Doxorubicin. The MTT assay results indicated that these compounds significantly inhibit cell proliferation at various concentrations, suggesting their potential as anticancer agents .
The biological activity of this compound is primarily attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. This mechanism is similar to that of other fluoroquinolones, which disrupt DNA synthesis and lead to cell death in susceptible bacteria .
Synthesis and Evaluation of Derivatives
A study focused on synthesizing various derivatives of this compound using different amines under optimized conditions. The use of a catalyst (Mo132) in aqueous media led to high yields (up to 97%) in a significantly reduced reaction time (30 minutes). The synthesized derivatives were then evaluated for their biological activities, showcasing enhanced antimicrobial and anticancer properties compared to the parent compound .
In Vitro Studies on Anticancer Effects
In a comparative study, several synthesized quinoline derivatives were tested against the MCF-7 cell line. The results indicated that compounds with specific structural modifications exhibited enhanced anticancer activity. For instance, derivatives with additional functional groups showed improved efficacy in inhibiting cell growth compared to the original compound .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling a fluorinated quinoline core with carboxylic acid derivatives. For example, amidation reactions using DCM and triethylamine (Et3N) at room temperature (RT) are common for introducing substituents to the quinoline scaffold . Variations in alkoxy or amino groups at the 7- and 8-positions require tailored reagents (e.g., NaNO2/pyridine·HF for fluorination at 85°C) . Yield optimization often depends on solvent choice (e.g., toluene for reflux conditions with SOCl2) and catalyst systems (e.g., CuSO4/Na-ascorbate for click chemistry modifications) .
Q. How is structural confirmation performed for this compound and its intermediates?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical. For example, <sup>1</sup>H NMR can resolve the dihydroquinoline ring's proton environment, while MS confirms molecular weight (e.g., C12H11FN2O3 with MW 250.23 for related analogs) . Impurity profiling via HPLC, as described in pharmacopeial guidelines, ensures purity by identifying desfluoro or ethylenediamine derivatives .
Q. What preliminary biological activities have been reported for fluorinated dihydroquinoline derivatives?
- Methodological Answer : Fluorinated quinolines are studied as antibacterial and cannabinoid receptor ligands. In vitro binding assays (e.g., CB2 receptor affinity) and MIC (Minimum Inhibitory Concentration) tests against Gram-negative/-positive bacteria are standard. Structural features like the 7-fluoro and 3-carboxylic acid groups enhance target interactions .
Advanced Research Questions
Q. How can contradictory data in synthetic methodologies be resolved?
- Methodological Answer : Discrepancies in reagent choice (e.g., DCM vs. toluene for amidation) require systematic solvent polarity and temperature studies. For instance, Et3N in DCM at RT may favor faster kinetics over toluene/SOCl2 reflux, but the latter reduces side reactions. Parallel experiments with LC-MS monitoring can identify optimal conditions .
Q. What strategies improve the metabolic stability of fluorinated dihydroquinoline-3-carboxylic acid derivatives?
- Methodological Answer : Substituent engineering at the 8-position (e.g., bulky alkoxy groups like butoxy) reduces oxidative metabolism. Piperazine or ethylenediamine moieties enhance solubility and reduce plasma protein binding, as seen in analogs with improved pharmacokinetics . Deuterium isotope effects or fluorination at metabolically vulnerable sites (e.g., C-6) are also explored .
Q. How does the electronic effect of fluorine impact the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : Fluorine’s electron-withdrawing nature activates the quinoline core for nucleophilic attack at C-2 and C-4. Computational studies (DFT) predict charge distribution, while experimental Hammett constants correlate substituent effects on reaction rates. For example, 7-fluoro derivatives show faster amidation than non-fluorinated analogs .
Q. What analytical challenges arise in quantifying trace impurities during scale-up?
- Methodological Answer : Desfluoro (MM0018.05) and ethylenediamine (MM0018.04) impurities require sensitive detection via UPLC-MS/MS with a limit of quantification (LOQ) <0.1%. Method validation per ICH Q2(R1) guidelines ensures precision, accuracy, and linearity across 0.1–120% specification ranges .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
